molecular formula C16H17BrN4O3S B4176443 N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B4176443
M. Wt: 425.3 g/mol
InChI Key: FORNFWFKPFJBGG-UHFFFAOYSA-N
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Description

N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a complex organic compound featuring a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide typically involves multi-step reactions:

  • Formation of the Indole Base: : Starting with 1-propylindole, the indole undergoes acetylation using acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Introduction of Bromine: : Bromination occurs under controlled conditions using bromine in acetic acid, ensuring selective bromination at the desired position on the indole ring.

  • Spiro Formation: : Cyclization with thiadiazole derivatives involves a nucleophilic attack under reflux conditions, typically with an organic base such as triethylamine.

  • Final Acetylation: : Acetylation of the formed compound yields the target molecule under mild conditions, completing the synthetic route.

Industrial Production Methods

The industrial production of this compound can be scaled up using batch or continuous flow methods. Ensuring purity and yield, optimized reaction parameters like temperature, pressure, and solvent system are crucial.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions typically at the indole ring or acetamide group, forming various oxidized derivatives.

  • Reduction: : Reduction can be performed at the bromo or oxo functionalities, potentially converting the compound into less reactive or more bioactive forms.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be targeted at the bromine atom or acetamide group, respectively, allowing the formation of diverse derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reducing various functional groups.

  • Substituents: : Grignard reagents for nucleophilic substitution, and alkyl or aryl halides for electrophilic substitution.

Major Products

  • Oxidized Products: : Carboxylic acids or aldehydes from the oxidation of acetamide.

  • Reduced Products: : Alcohols or amines from the reduction of bromo or oxo groups.

  • Substituted Products: : Various N- or O-substituted derivatives, enhancing biological activity or industrial applicability.

Scientific Research Applications

N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide finds applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and a precursor in drug design.

  • Biology: : Potential utility in studying protein interactions due to its unique structure.

  • Medicine: : Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: : Utilized in the manufacturing of specialty chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The compound operates through several mechanisms depending on its application:

  • Biological: : Interacts with molecular targets like enzymes or receptors, inhibiting or modulating their activity.

  • Chemical: : Acts as a versatile intermediate, enabling various chemical transformations through its reactive sites.

Comparison with Similar Compounds

When compared to other compounds with similar spiro or indole structures:

  • Uniqueness: : The bromo and oxo functionalities, combined with the spiro architecture, provide a unique set of chemical reactivity and biological activity.

  • Similar Compounds: : Examples include spiro[indole-thiazole] derivatives and other spirocyclic indoles, each with distinct properties and applications.

Hope this deep dive helps! What intrigues you most about this compound?

Properties

IUPAC Name

N-(4-acetyl-5'-bromo-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3S/c1-4-7-20-13-6-5-11(17)8-12(13)16(14(20)24)21(10(3)23)19-15(25-16)18-9(2)22/h5-6,8H,4,7H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORNFWFKPFJBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 4
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

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